The compound is cataloged in various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database. Its unique identifiers include:
These databases provide comprehensive information regarding its chemical properties, synthesis methods, and biological activities.
The synthesis of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride typically involves several key steps:
In industrial settings, this process is scaled up using industrial-grade reagents and optimized conditions to ensure high yield and purity while minimizing by-products.
The molecular structure of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride can be described as follows:
C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl
This structure contributes to its solubility in water and potential biological activity.
The chemical reactivity of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride includes:
These reactions are essential for understanding its behavior in biological systems and its potential interactions with other molecules.
The mechanism of action for 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride primarily revolves around its interaction with biological targets:
Further studies are required to elucidate specific pathways and targets within cellular systems.
The physical and chemical properties of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride include:
These properties are crucial for determining its suitability for various applications in biochemical research.
3-(5-Amino-1-pentanoyl)pyridine dihydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2